

In-Depth Technical Guide: Crystal Structure Analysis of Brominated Methylanilines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-methylaniline

Cat. No.: B084101

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, a definitive public crystal structure for **3,5-Dibromo-4-methylaniline** was not available. This guide will utilize the detailed crystallographic data of its close isomer, 2,6-Dibromo-4-methylaniline, as a representative example to illustrate the principles and methodologies of crystal structure analysis for this class of compounds. The experimental protocols and data presentation are analogous to what would be expected for **3,5-Dibromo-4-methylaniline**.

Introduction

Brominated anilines are a class of chemical compounds with significant applications in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and dyes. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their chemical reactivity, physical properties, and potential biological activity. This technical guide provides a comprehensive overview of the crystal structure analysis of brominated methylanilines, using 2,6-Dibromo-4-methylaniline as a detailed case study.

Physicochemical Properties

A summary of the key physicochemical properties for **3,5-Dibromo-4-methylaniline** is presented below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ Br ₂ N	[1][2]
Molecular Weight	264.95 g/mol	[1][3]
CAS Number	13194-73-5	[1]
Appearance	Pale cream to yellow or brown crystals/powder	[4]
Melting Point	90-94 °C	[3]
Purity	Typically ≥97%	[3]

Experimental Protocols

Synthesis and Crystallization

Synthesis: **3,5-Dibromo-4-methylaniline** can be synthesized via the bromination of 4-methylaniline (p-toluidine). A common method involves the direct bromination using molecular bromine (Br₂) in a suitable solvent, such as chloroform, often in the presence of a catalyst like iron. The reaction is typically carried out at a controlled temperature to manage the reactivity of the aniline and prevent over-bromination. An alternative route involves a multi-step reaction starting from 4-Nitrotoluene, which is first brominated and then reduced.[5]

Purification and Crystallization: The crude product is purified by recrystallization. For obtaining single crystals suitable for X-ray diffraction, slow evaporation of a saturated solution is a common and effective technique. A suitable solvent system for this class of compounds is an ethanol/water mixture (e.g., 80% ethanol). The purified compound is dissolved in the solvent mixture, and the solution is allowed to evaporate slowly in a vibration-free environment. This process encourages the growth of well-ordered, single crystals.[6]

Single-Crystal X-ray Diffraction

High-quality, colorless, needle-like single crystals are selected for X-ray diffraction analysis. The crystal is mounted on a goniometer head.

Data Collection: The diffraction data for the illustrative compound, 2,6-Dibromo-4-methylaniline, was collected at a temperature of 200 K using a Bruker APEXII QUAZAR CCD diffractometer

with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods, which provide an initial model of the atomic positions. This model is subsequently refined against the full set of diffraction data. The refinement process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. For the example of 2,6-Dibromo-4-methylaniline, the structure was solved using the SIR92 program and refined with SHELXL2013.^[6]

Crystal Structure Analysis (Exemplified by 2,6-Dibromo-4-methylaniline)

The following tables summarize the crystallographic data for 2,6-Dibromo-4-methylaniline.

Crystal Data and Structure Refinement

Parameter	Value
Chemical Formula	C ₇ H ₇ Br ₂ N
Formula Weight	264.96 g/mol
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Temperature	200 K
Wavelength	0.71073 Å
Unit Cell Dimensions	a = 4.3773 (7) Å b = 13.585 (2) Å c = 14.057 (3) Å α = 90° β = 90° γ = 90°
Volume	835.9 (2) Å ³
Z	4
Calculated Density	2.105 Mg/m ³
Absorption Coefficient	9.62 mm ⁻¹
F(000)	504
Crystal Size	0.12 x 0.05 x 0.04 mm
Reflections Collected	7550
Independent Reflections	1715
Goodness-of-fit on F ²	0.91
Final R indices [I>2σ(I)]	R ₁ = 0.030, wR ₂ = 0.072
R indices (all data)	R ₁ = 0.041, wR ₂ = 0.076

Data sourced from the crystallographic study of 2,6-Dibromo-4-methylaniline.

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Degrees (°)
Br1-C2	1.893 (4)	C7-C1-C2	115.1 (4)
Br2-C6	1.897 (4)	C1-C2-C3	122.8 (4)
N1-C1	1.411 (6)	C2-C3-C4	118.2 (4)
C1-C2	1.402 (6)	C3-C4-C5	121.5 (4)
C1-C6	1.403 (6)	C4-C5-C6	118.9 (4)
C3-C4	1.381 (6)	C5-C6-C1	123.0 (4)
C4-C5	1.385 (6)	N1-C1-C2	121.9 (4)
C4-C7	1.509 (6)	N1-C1-C6	122.9 (4)

Data sourced from the crystallographic study of 2,6-Dibromo-4-methylaniline.

Hydrogen Bonding

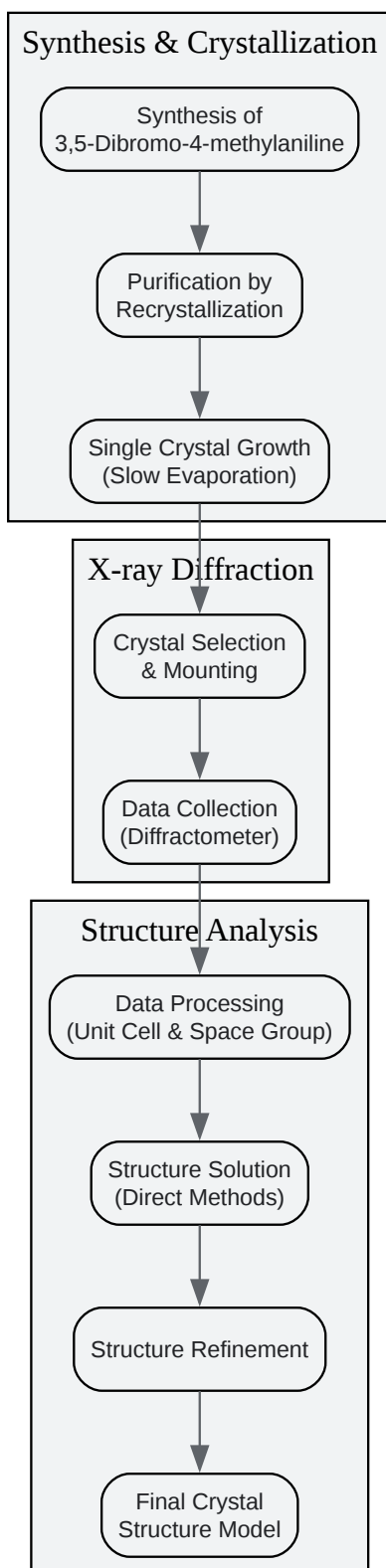
In the crystal structure of 2,6-Dibromo-4-methylaniline, molecules are linked by N—H...N hydrogen bonds, forming chains that propagate along the direction.[6] Additionally, short intramolecular N—H...Br contacts are observed.[6]

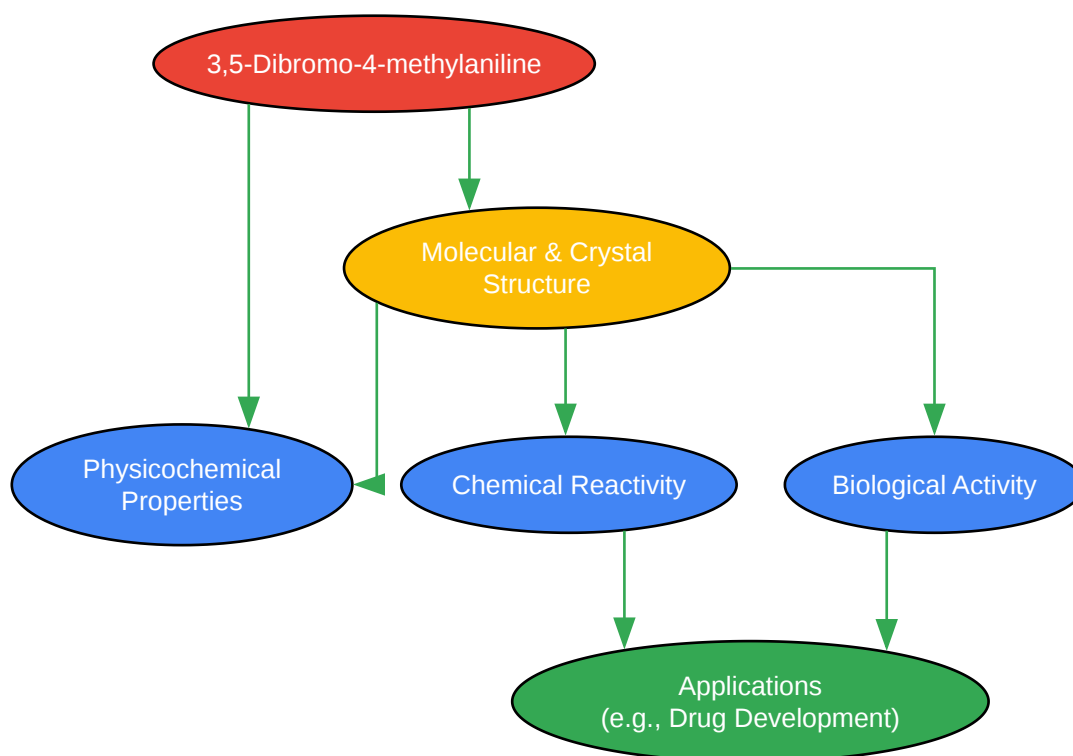
D—H...A	d(D-H) (Å)	d(H...A) (Å)	d(D...A) (Å)	∠(DHA) (°)
N1—H1B...N1	0.86	2.38	3.120 (7)	145
N1—H1A...Br1	0.86	2.65	3.077 (4)	112
N1—H1B...Br2	0.86	2.64	3.072 (4)	113

D = donor atom, A = acceptor atom. Data sourced from the crystallographic study of 2,6-Dibromo-4-methylaniline.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the crystal structure analysis of brominated methylanilines.





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- To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of Brominated Methylanilines]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b084101#3-5-dibromo-4-methylaniline-crystal-structure-analysis>]

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